2,4-Dibromo-3,5,6-trimethylaniline
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Overview
Description
2,4-Dibromo-3,5,6-trimethylaniline is an organic compound with the molecular formula C9H11Br2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atoms at positions 3, 5, and 6 are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3,5,6-trimethylaniline typically involves the bromination of 3,5,6-trimethylaniline. One common method is to react 3,5,6-trimethylaniline with bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of bromine as a reagent is common, and the reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3,5,6-trimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced forms of the compound.
Scientific Research Applications
2,4-Dibromo-3,5,6-trimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-Dibromo-3,5,6-trimethylaniline exerts its effects depends on the specific application. In biological systems, it can interact with enzymes and proteins, inhibiting their activity by forming stable complexes. The bromine atoms and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Similar in structure but lacks the methyl groups at positions 3, 5, and 6.
3,5-Dibromo-4-methylaniline: Similar but has only one methyl group at position 4.
2,4,6-Trimethylaniline: Similar but lacks the bromine atoms at positions 2 and 4.
Uniqueness
2,4-Dibromo-3,5,6-trimethylaniline is unique due to the presence of both bromine atoms and multiple methyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic properties, making it valuable for specific chemical reactions and applications .
Properties
Molecular Formula |
C9H11Br2N |
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Molecular Weight |
293.00 g/mol |
IUPAC Name |
2,4-dibromo-3,5,6-trimethylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-4-5(2)9(12)8(11)6(3)7(4)10/h12H2,1-3H3 |
InChI Key |
VULIVLJBDZLSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)Br)C)Br)C |
Origin of Product |
United States |
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